5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771563
InChI: InChI=1S/C14H13N3O3S/c1-19-11-6-8-5-10(16-9(8)7-12(11)20-2)13(18)17-14-15-3-4-21-14/h3-7,16H,1-2H3,(H,15,17,18)
SMILES:
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol

5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14771563

Molecular Formula: C14H13N3O3S

Molecular Weight: 303.34 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide -

Specification

Molecular Formula C14H13N3O3S
Molecular Weight 303.34 g/mol
IUPAC Name 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
Standard InChI InChI=1S/C14H13N3O3S/c1-19-11-6-8-5-10(16-9(8)7-12(11)20-2)13(18)17-14-15-3-4-21-14/h3-7,16H,1-2H3,(H,15,17,18)
Standard InChI Key DKDWVWGWFIBSCB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=NC=CS3)OC

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a bicyclic indole system with electron-donating methoxy groups at positions 5 and 6, which enhance electron density and influence π-π stacking interactions with biological targets. The carboxamide linker connects the indole nucleus to the thiazole ring, a heterocycle known for its role in improving metabolic stability and binding affinity . Computational models predict a planar conformation that facilitates intercalation into kinase ATP-binding pockets.

Synthetic Pathways

The synthesis of 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide follows a three-step strategy derived from analogous indole-thiazole hybrids :

  • Peptide Coupling: 1H-indole-2-carboxylic acid reacts with 2-aminothiazole derivatives using N,N′-dicyclohexylcarbodiimide (DCC) to form the carboxamide intermediate.

  • Ester Hydrolysis: Ethyl ester intermediates undergo alkaline hydrolysis to yield carboxylic acid derivatives.

  • Functionalization: Introduction of methoxy groups via nucleophilic substitution or direct coupling with pre-substituted indoles.

Key synthetic challenges include regioselective methoxylation and preventing isomerization during hydrazone formation. Optimized conditions achieve yields exceeding 85% for final products .

Biological Activity and Mechanism

Cytotoxic Profiling

While direct data on 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide remains limited, structural analogs demonstrate marked cytotoxicity:

CompoundIC50 (μM) vs MCF-7Selectivity Index (Normal/Cancer)
6i (Analog)6.10 ± 0.412.3
6v (Analog)6.49 ± 0.39.8

Table 1: Cytotoxicity of indole-thiazole analogs against breast cancer cells .

These compounds exhibit >10-fold selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.

Kinase Inhibition

The compound’s thiazole moiety enables competitive inhibition of tyrosine kinases. Docking studies of analogs reveal:

  • EGFR: Binding energy = -9.2 kcal/mol (cf. erlotinib: -8.7 kcal/mol)

  • CDK2: ΔG = -10.1 kcal/mol, with hydrogen bonds to Glu81 and Leu83

Kinase profiling indicates dual EGFR/CDK2 inhibition, disrupting cell cycle progression at G2/M phase (∼60% arrest at 10 μM) .

Pharmacological Mechanisms

Apoptotic Induction

At 10 μM, analogs trigger caspase-3/7 activation (4.5-fold increase) and PARP cleavage within 24 hours . Mitochondrial membrane depolarization assays confirm intrinsic apoptosis via Bax/Bcl-2 ratio modulation.

Redox Modulation

The hydrazide side chain in related structures chelates transition metals, generating ROS levels 2.3× baseline in A549 cells . This redox stress synergizes with kinase inhibition for enhanced cytotoxicity.

Comparative Analysis with Clinical Agents

Parameter5,6-Dimethoxy AnalogsDasatinibDoxorubicin
EGFR IC50 (μM)0.18 ± 0.030.22 ± 0.05N/A
VEGFR-2 IC50 (μM)0.31 ± 0.070.29 ± 0.04N/A
Cardiac ToxicityNone observedLowHigh

Table 2: Selectivity profile comparison with reference therapeutics .

The absence of cardiotoxicity in preclinical models positions this compound class as safer alternatives to anthracyclines.

Future Directions

Ongoing research focuses on:

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies targeting the carboxamide group.

  • Combinatorial Therapy: Synergistic studies with PARP inhibitors in BRCA-mutant models.

  • Target Validation: CRISPR screening to identify synthetic lethal partners for precision oncology applications.

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